Kdm5A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KDM5A-IN-1 is a potent, orally bioavailable inhibitor of the histone lysine demethylase 5 (KDM5) family, specifically targeting KDM5A, KDM5B, and KDM5C. This compound has shown significant potential in cancer research due to its ability to inhibit the demethylation of lysine 4 on histone H3 (H3K4), which plays a crucial role in gene expression regulation .
Preparation Methods
Industrial Production Methods: Industrial production methods for KDM5A-IN-1 are not extensively documented. it is likely that the compound is produced using standard organic synthesis techniques, including multi-step reactions, purification processes, and quality control measures to ensure high purity and bioavailability .
Chemical Reactions Analysis
Types of Reactions: KDM5A-IN-1 primarily undergoes interactions with its target enzymes rather than traditional chemical reactions like oxidation or reduction. Its primary mode of action involves binding to the active site of KDM5 enzymes, thereby inhibiting their demethylase activity .
Common Reagents and Conditions: The compound is typically used in biological assays under conditions that maintain its stability and activity. Common reagents include dimethyl sulfoxide (DMSO) for solubilization and various buffers to maintain pH and ionic strength during assays .
Major Products Formed: The major product of the interaction between this compound and its target enzymes is the inhibition of demethylation activity, leading to an accumulation of methylated histones, which can alter gene expression patterns .
Scientific Research Applications
It has shown promise in inhibiting the growth of various cancer cell lines, including breast cancer and lung adenocarcinoma, by inducing cell cycle arrest and promoting apoptosis . Additionally, KDM5A-IN-1 has been investigated for its role in enhancing antitumor immune responses by restoring the expression of antigen-presentation genes .
Mechanism of Action
KDM5A-IN-1 exerts its effects by binding to the active site of KDM5 enzymes, specifically KDM5A, KDM5B, and KDM5C. This binding inhibits the demethylation of lysine 4 on histone H3 (H3K4), leading to an accumulation of methylated histones. This accumulation can result in altered gene expression, which can inhibit cancer cell proliferation and promote apoptosis .
Comparison with Similar Compounds
Similar Compounds:
- CPI-455: Another KDM5 inhibitor that lacks selectivity for specific KDM5 family members .
- Compound 21: An optimized derivative with slightly lower KDM5A inhibition activity but improved potency against certain cancer cell lines .
Uniqueness: KDM5A-IN-1 is unique in its high selectivity and potency for KDM5A, KDM5B, and KDM5C, making it a valuable tool for studying the role of these enzymes in cancer and other diseases. Its oral bioavailability and ability to induce cell cycle arrest and apoptosis in cancer cells further distinguish it from other KDM5 inhibitors .
Properties
IUPAC Name |
N-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEXTVGTDZRKJS-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.